4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine
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Overview
Description
4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine, methoxymethyl chloride, and oxolane derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts or reagents like bases or acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
6-Methoxymethylpyrimidine: Lacks the oxolan-3-yl group but shares other structural features.
2-(Oxolan-3-yl)pyrimidine: Similar structure but without the chloro and methoxymethyl groups.
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C10H13ClN2O2/c1-14-6-8-4-9(11)13-10(12-8)7-2-3-15-5-7/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
SOOLVCVSFAMWGA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2CCOC2)Cl |
Origin of Product |
United States |
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